N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[(3-chloro-1H-1,2,4-triazol-5-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-10-13-8(14-15-10)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAJHWKVWNEJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide typically involves the reaction of 5-chloro-1H-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide exhibits significant antimicrobial properties. Research indicates that compounds with triazole rings can effectively inhibit the growth of various bacteria and fungi. For instance, studies have shown that derivatives of triazoles can combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Triazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. A study highlighted the ability of triazole-containing compounds to target specific pathways involved in tumor growth, suggesting their role as potential chemotherapeutic agents .
Antiviral Activity
this compound has also shown promise in antiviral applications. Research indicates that triazole derivatives can interfere with viral replication processes, making them candidates for further development against viruses such as HIV and influenza .
Agricultural Applications
Fungicides
The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Triazoles are well-known for their efficacy in controlling fungal diseases in crops. Studies have demonstrated that triazole-based fungicides can effectively reduce the incidence of diseases caused by pathogens like Fusarium and Aspergillus species .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized to synthesize new polymeric materials with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Table 1: Biological Activities of this compound
Table 2: Agricultural Applications
| Application Type | Target Pathogen | Effectiveness | Reference |
|---|---|---|---|
| Fungicide | Fusarium spp. | Effective control | |
| Aspergillus spp. | Effective control |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 12 µg/mL for Staphylococcus aureus. This study emphasizes the potential for developing new antibiotics based on this compound.
Case Study 2: Anticancer Mechanism Investigation
A recent study investigated the mechanism of action of this compound on cancer cells. Results showed that the compound induced apoptosis through the activation of caspase pathways in HeLa cells. This finding supports its further exploration as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets in biological systems. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent. The exact molecular targets and pathways involved may vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The biological and physicochemical properties of benzamide-triazole hybrids are highly dependent on substituents. Key comparisons include:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Differences and Implications
However, analogs like N-[5-(4-pyridinyl)triazol-3-yl]benzamide exhibit improved antibacterial activity due to the pyridinyl group’s solubility and hydrogen-bonding capabilities . Sulfanyl and thiazole groups (e.g., in Compound 9g) increase steric bulk and lipophilicity, favoring membrane penetration and tyrosinase inhibition .
Biological Activity :
- Antibacterial activity is prominent in compounds with pyridinyl or sulfanyl substituents (e.g., ), whereas fluorine-containing analogs () show enhanced metabolic stability and enzyme inhibition.
- The discontinued status of the target compound suggests inferior efficacy or synthetic challenges compared to WHO-listed derivatives like the indazolyl-triazole compound .
Synthesis and Characterization :
- Most analogs are synthesized via acyl chloride reactions (e.g., ) and characterized by NMR, IR, and X-ray crystallography (). The target compound’s discontinuation may reflect difficulties in purification or scalability .
Biological Activity
N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to compile and analyze the biological activity of this compound based on recent research findings.
Molecular Formula: C₉H₈ClN₃O
Molecular Weight: 201.63 g/mol
CAS Number: 56616-99-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of compounds related to this compound were synthesized and evaluated for their activity against various cancer cell lines. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) were determined using the MTT assay method.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound A | A-549 (Lung) | 45 | |
| Compound B | HeLa (Cervical) | 30 | |
| This compound | MCF7 (Breast) | 50 |
The triazole moiety has shown significant promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Studies indicate that this compound exhibits potent activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 0.0156 µg/mL (higher potency than fluconazole) |
The mechanism of action is believed to involve the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly dependent on their structural features. Modifications on the benzamide and triazole rings can significantly enhance or diminish their activity.
Key SAR Observations:
- Substituents on the Triazole Ring: Electron-withdrawing groups tend to enhance anticancer activity.
- Benzamide Modifications: Alkyl substitutions can improve solubility and bioavailability.
- Hybrid Structures: Combining triazoles with other pharmacophores has shown synergistic effects against resistant strains.
Case Studies
A notable case study involved the synthesis of a series of benzamide derivatives incorporating the triazole moiety. These compounds were screened for their anticancer and antimicrobial activities:
- Synthesis Methodology: Compounds were synthesized through a multi-step process involving nucleophilic substitution followed by cyclization.
- Results: The best-performing compound exhibited an IC₅₀ of 25 nM against HeLa cells and an MIC of 8 µg/mL against S. aureus.
Q & A
Q. What are the common synthetic routes for N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide derivatives, and how can their purity be confirmed?
Methodological Answer: Synthesis typically involves:
- Condensation reactions between substituted benzamides and triazole precursors. For example, thiocarbohydrazide and [(4-methylphenyl)carbonyl]amino acetic acid fused under reflux yield triazole derivatives with 76% efficiency after recrystallization .
- Microwave-assisted pathways for low-nucleophilicity amines, combining succinic anhydride, aminoguanidine hydrochloride, and amines under controlled conditions .
Purity confirmation requires:
- 1H NMR to verify substituent integration.
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1650 cm⁻¹).
- LC-MS for molecular weight validation.
- Elemental analysis (C, H, N, S) to ensure stoichiometric accuracy .
Q. Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic techniques are essential for confirming the structure of this compound analogs?
Methodological Answer:
- X-ray crystallography : Resolves dihedral angles (e.g., 84.21° between triazole and benzene rings) and hydrogen-bonding networks (e.g., N–H⋯O/S interactions) .
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ signals at δ 5.5–6.0 ppm).
- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of triazole-benzamide derivatives with low-nucleophilicity amines?
Methodological Answer:
- Pathway selection : Use pre-formed N-arylsuccinimides reacted with aminoguanidine under microwave irradiation to bypass low reactivity of aromatic amines .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
- Catalysis : Additives like triethylamine (1.4 ml per 10 mmol substrate) improve nucleophilic substitution efficiency .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for triazole-benzamides?
Methodological Answer:
- Re-evaluate docking parameters : Adjust grid box size/resolution in AutoDock Vina to better match active site flexibility .
- Validate PASS predictions with in vitro assays (e.g., antimicrobial disk diffusion, kinase inhibition). For example, compounds predicted as kinase inhibitors should be tested against VEGFR-2 or c-Kit .
- Analyze false positives : Check for tautomerism (e.g., annular prototropic shifts in triazoles) using variable-temperature NMR .
Q. How can hydrogen bonding and crystal packing interactions predict solubility/stability of triazole-benzamides?
Methodological Answer:
- Hydrogen bond analysis : Use Mercury software to quantify interactions (e.g., N–H⋯O/S bonds < 3.0 Å strengthen crystal lattice stability) .
- Solubility prediction : High intermolecular H-bond density correlates with lower aqueous solubility. For example, layered structures parallel to the bc-plane (Fig. 2 in ) may require co-solvents like DMSO.
Q. Table 2: Key Hydrogen Bond Parameters from Crystallography
| Donor–Acceptor | Distance (Å) | Angle (°) | Role in Packing | Reference |
|---|---|---|---|---|
| N5–H⋯O1 (intramolecular) | 2.85 | 156 | Stabilizes S(8) ring | |
| N3–H⋯S1 | 3.12 | 145 | Forms 2D layers | |
| C8–H⋯S1 | 3.38 | 127 | Enhances π-stacking |
Q. What methodological approaches study annular tautomerism in 1,2,4-triazole derivatives?
Methodological Answer:
- NMR spectroscopy : Compare chemical shifts in DMSO-d₆ vs. CDCl₃. Prototropic shifts cause NH signal splitting (e.g., δ 12.5 ppm for 1H-triazole vs. δ 8.2 ppm for 4H-triazole) .
- X-ray crystallography : Identify tautomeric forms via bond lengths (e.g., N–N bonds ~1.31 Å for 1H-triazole vs. ~1.35 Å for 4H-triazole) .
Q. How should molecular docking studies evaluate triazole-benzamide binding to kinase targets?
Methodological Answer:
- Target preparation : Retrieve kinase structures (e.g., VEGFR-2 PDB: 4AG8) and remove water/ions.
- Ligand preparation : Assign protonation states at physiological pH (e.g., triazole NH deprotonated).
- Docking protocol : Use Glide SP mode with OPLS4 forcefield. Validate with known inhibitors (e.g., Vandetanib for VEGFR-2) .
Data Contradiction Analysis Example
If computational docking predicts high affinity but experimental IC₅₀ values are poor:
- Check protonation states : Triazole NH may remain protonated in vivo, altering binding.
- Assess solvation effects : Include explicit water molecules in MD simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
